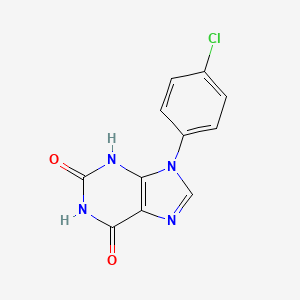![molecular formula C15H10F4N2O2 B14002665 2-fluoro-N-[[4-(trifluoromethyl)phenyl]carbamoyl]benzamide CAS No. 88011-76-1](/img/structure/B14002665.png)
2-fluoro-N-[[4-(trifluoromethyl)phenyl]carbamoyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-[[4-(trifluoromethyl)phenyl]carbamoyl]benzamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzamide core substituted with a fluoro group and a trifluoromethylphenyl carbamoyl group, making it a subject of interest in organic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[[4-(trifluoromethyl)phenyl]carbamoyl]benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 4-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-fluoro-N-[[4-(trifluoromethyl)phenyl]carbamoyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or trifluoromethyl groups, often using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
2-fluoro-N-[[4-(trifluoromethyl)phenyl]carbamoyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals
Mecanismo De Acción
The mechanism of action of 2-fluoro-N-[[4-(trifluoromethyl)phenyl]carbamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and trifluoromethyl groups enhance the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-fluoro-4-(trifluoromethyl)benzamide
- 2-fluoro-4-(trifluoromethyl)benzonitrile
- 4-(trifluoromethyl)phenol
Uniqueness
Compared to similar compounds, 2-fluoro-N-[[4-(trifluoromethyl)phenyl]carbamoyl]benzamide stands out due to its unique combination of fluoro and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
88011-76-1 |
|---|---|
Fórmula molecular |
C15H10F4N2O2 |
Peso molecular |
326.24 g/mol |
Nombre IUPAC |
2-fluoro-N-[[4-(trifluoromethyl)phenyl]carbamoyl]benzamide |
InChI |
InChI=1S/C15H10F4N2O2/c16-12-4-2-1-3-11(12)13(22)21-14(23)20-10-7-5-9(6-8-10)15(17,18)19/h1-8H,(H2,20,21,22,23) |
Clave InChI |
OQHMODCPAAHTOD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC=C(C=C2)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1',1''-[(2,2,2-Trifluoroethoxy)methanetriyl]tribenzene](/img/structure/B14002582.png)
![Ethyl 4-[(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)methylamino]benzoate](/img/structure/B14002585.png)

![2,4-Di-tert-butyl-6-[ethoxy(4-methoxyphenyl)methyl]phenol](/img/structure/B14002604.png)
![Dodecanamide,n-[2-(trifluoromethyl)phenyl]-](/img/structure/B14002611.png)





![3-(4-Phenoxyphenyl)-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14002639.png)


![2-Amino-3-[(2,2-dichloroacetyl)amino]propanoic acid](/img/structure/B14002672.png)
